GPR35 Antagonism: Confirmed Inactivity Differentiates from GPCR-Active Piperazinylpyrimidine Analogs
The target compound was profiled in a primary GPR35 antagonism assay and returned a result of 'inactive', providing explicit negative-selectivity data [1]. This contrasts with other piperazinylpyrimidine derivatives disclosed in the patent literature that are designed as potent CCR4 antagonists with IC50 values in the nanomolar range [2]. For screening programs where GPR35 activity would constitute an undesired off-target effect, this documented inactivity represents a key differentiator absent from most uncharacterized vendor catalog analogs.
| Evidence Dimension | GPR35 Antagonism Activity |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | Class-level: CCR4 antagonist piperazinylpyrimidines (e.g., patent WO2013110282A1 compounds) show potent nanomolar activity at cognate GPCR targets, indicating the scaffold is compatible with high GPCR potency [2]. |
| Quantified Difference | Qualitative: Inactive vs. Potent (class-level nanomolar) GPCR engagement. The difference confirms the 2-benzoylpiperazine/4-methyl/6-piperidine substitution pattern does not confer generic GPCR activity. |
| Conditions | Primary assay for GPR35 antagonism (ECBD assay EOS300038); CCR4 antagonism data from patent-specified chemokine receptor assays [REFS-1, REFS-2]. |
Why This Matters
Documented GPR35 inactivity eliminates a known off-target liability, enabling researchers to avoid confounding polypharmacology when selecting this compound for non-GPCR target screening campaigns.
- [1] Sildrug/ECBD. EOS16597 Assay Data: GPR35 Antagonism — Primary Assay, Target: G-protein coupled receptor 35, Activity: Inactive. View Source
- [2] Li, S., Wang, Y., et al. (2013). Piperazinyl Pyrimidine Derivatives, Preparation Method and Use Thereof. PCT Patent Application WO2013110282A1. Filed January 15, 2013. View Source
